molecular formula C7H5IN2O B3026860 5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1160112-78-6

5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B3026860
CAS No.: 1160112-78-6
M. Wt: 260.03
InChI Key: ALGOIAHLVWYPHU-UHFFFAOYSA-N
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Description

5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as IPPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. IPPO has been found to exhibit various biological activities and has been investigated for its potential use in drug development.

Scientific Research Applications

Functionalization and Derivative Synthesis

5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been investigated for its potential in creating new compounds with applications in agrochemicals and functional materials. Research shows that its functionalization can lead to the formation of multidentate agents, podant-type compounds, and various derivatives with high fungicidal activity (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Synthesis Methods and Chemical Reactions

Various methods for the preparation of 1H-pyrrolo[2,3-b]pyridines, including 5-Iodo derivatives, have been explored. These compounds are known to undergo reactions such as nitration, nitrosation, bromination, and iodination, predominantly at the 3-position. This research has also led to the formation of unique compounds and derivative structures (Herbert & Wibberley, 1969).

NMR Studies

NMR studies have been conducted on compounds related to this compound, providing detailed insights into their chemical structure and properties. This research is essential for understanding the fundamental characteristics of these compounds (Cox & Sankar, 1980).

Palladium Heteroannulation Process

The palladium heteroannulation process has been employed for the synthesis of substituted pyrrolo[2,3-b]pyridin-3-ones. This method showcases the versatility and applicability of this compound in complex chemical syntheses (Desarbre & Mérour, 1996).

Formation of Iodinated Derivatives

Research has demonstrated the formation of various iodinated derivatives of 1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, highlighting the chemical flexibility and potential for diversification in the synthesis of this compound derivatives (Tber, Hiebel, El Hakmaoui, Akssira, Guillaumet, & Berteina‐Raboin, 2015).

Interaction with Metal Salts

The interaction of this compound derivatives with iron(III) and copper(II) salts has been studied, providing insights into its potential applications in coordination chemistry and material science (Collins, Taylor, Krause, & Connick, 2007).

Safety and Hazards

There is limited information available on the safety and hazards of 5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. It is advised to be used only for R&D and not for medicinal, household, or other uses .

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, is ongoing, with a focus on developing a class of these derivatives targeting FGFR with development prospects . These compounds are being investigated for their potential in cancer therapy .

Properties

IUPAC Name

5-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGOIAHLVWYPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657507
Record name 5-Iodo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160112-78-6
Record name 5-Iodo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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